



Application Notes and Protocols for the Purification of Recombinant Cypk Protein

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin K (**CypK**), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3) or Cyclophilin J (CyPJ), is a member of the cyclophilin family of proteins. These proteins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues. This activity is crucial for the proper folding and function of various proteins. **CypK** has been implicated in several cellular processes, including pre-mRNA splicing and the regulation of cell growth and proliferation, making it a potential target for therapeutic intervention in diseases such as cancer.[1][2] This document provides a detailed protocol for the expression and purification of recombinant human **CypK** from Escherichia coli, as well as methods for its characterization.

Data Presentation

Table 1: Representative Purification Yield and Purity of Recombinant Human Cyclophilin A (CypA) from E. coli

Note: Specific quantitative data for **CypK** purification is limited. The following data for recombinant human Cyclophilin A (CypA), a structurally similar protein, is provided as a representative example to illustrate typical yields and purity levels that can be expected from a multi-step purification process.



Purification Step	Total Protein (mg)	CypA/CypK (mg)	Purity (%)	Yield (%)
Crude Cell Lysate	1500	60	4	100
Ni-NTA Affinity Chromatography	50	45	90	75
Size Exclusion Chromatography	35	33	>95	55

Data is illustrative and based on typical yields for similar small globular proteins expressed in E. coli.[3]

Experimental Protocols Expression of Recombinant His-tagged CypK in E. coli

This protocol describes the expression of N-terminally His-tagged human **CypK** in an E. coli expression system.

Materials:

- pET-based expression vector containing the human CypK gene with an N-terminal 6xHis-tag
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) broth and agar plates
- Ampicillin (or other appropriate antibiotic for plasmid selection)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

• Transform the **CypK** expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.



- Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (220 rpm).
- The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at a reduced temperature, for example, 18-25°C, for 16-20 hours with shaking. This lower temperature often improves the solubility of the recombinant protein.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Purification of Recombinant His-tagged CypK

This protocol outlines a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

2.1. Immobilized Metal Affinity Chromatography (IMAC)

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
- Ni-NTA agarose resin

Protocol:

 Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).



- Lyse the cells by sonication on ice. Perform several cycles of 30 seconds on, 30 seconds off, until the solution is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate the Ni-NTA resin with Lysis Buffer.
- Load the clarified supernatant onto the equilibrated Ni-NTA column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged CypK protein with 5-10 column volumes of Elution Buffer. Collect fractions of 1-2 mL.
- Analyze the collected fractions by SDS-PAGE to identify those containing the purified CypK protein. Pool the fractions with the highest purity.
- 2.2. Size Exclusion Chromatography (SEC)

Materials:

- SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl
- Gel filtration column (e.g., Superdex 75 or similar)

Protocol:

- Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a centrifugal filter device.
- Equilibrate the size exclusion column with SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing pure CypK.



• Pool the pure fractions, determine the protein concentration (e.g., by measuring absorbance at 280 nm), and store at -80°C.

Peptidyl-Prolyl cis-trans Isomerase (PPlase) Activity Assay

This assay measures the ability of **CypK** to catalyze the cis-trans isomerization of a model peptide substrate. The chymotrypsin-coupled assay is a standard method.

Materials:

- Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- α-Chymotrypsin
- Purified recombinant CypK
- Cyclosporin A (CsA) as an inhibitor

Protocol:

- Prepare a stock solution of the Suc-AAPF-pNA substrate in a suitable solvent (e.g., trifluoroethanol with LiCl).
- In a cuvette, mix the Assay Buffer and the purified **CypK** enzyme to the desired final concentration.
- Initiate the reaction by adding the substrate to the cuvette. The final concentration of the substrate should be in the range of its Km value.
- Immediately add α-chymotrypsin to the mixture. Chymotrypsin cleaves the trans-isomer of the substrate, releasing p-nitroaniline, which can be monitored spectrophotometrically at 390 nm.
- Record the increase in absorbance at 390 nm over time. The initial rate of the reaction is proportional to the PPIase activity of CypK.



• To determine the inhibitory effect of CsA, pre-incubate the enzyme with varying concentrations of CsA before adding the substrate. The IC50 value can be calculated from the dose-response curve.[3]

Visualizations

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